Butoconazole nitrate, (S)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Butoconazole nitrate, (S)-, is an imidazole derivative used primarily as an antifungal agent. It is effective against Candida species, particularly Candida albicans, which is responsible for vulvovaginal candidiasis . This compound is known for its fungicidal activity and is commonly used in gynecology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butoconazole nitrate involves several steps. One common method starts with 4-chlorobenzyl chloride as the raw material. This undergoes a Grignard reaction with magnesium powder in a mixed solvent of methyl tertiary butyl ether and tetrahydrofuran. The resulting intermediate is then reacted with epichlorohydrin to form 1-chloro-4-(4-chlorophenyl)-2-butanol .

Industrial Production Methods

For industrial production, the method involves synthesizing 1-chloro-4-(4-chlorophenyl)-2-butanol, followed by the synthesis of 1-(4-(4-chlorophenyl)-2-hydroxy-butyl) imidazole. This intermediate is then converted to butoconazole nitrate . The raw materials used are cost-effective and the reaction solvents are safer, making this method suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Butoconazole nitrate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired product is formed .

Major Products Formed

The major products formed from these reactions include various derivatives of butoconazole nitrate, which can be used for further chemical synthesis or pharmaceutical applications .

Scientific Research Applications

Butoconazole nitrate has a wide range of scientific research applications:

Chemistry: It is used as a reference standard in various chemical assays and tests.

Biology: It is studied for its antifungal properties and its effects on fungal cell membranes.

Medicine: It is used in the treatment of vulvovaginal candidiasis and other fungal infections.

Industry: It is used in the formulation of antifungal creams and other pharmaceutical products.

Mechanism of Action

The exact mechanism of action of butoconazole nitrate is not fully understood. it is believed to function similarly to other imidazole derivatives by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. This inhibition disrupts the cell membrane’s structure, leading to increased permeability and ultimately the death of the fungal cell .

Comparison with Similar Compounds

Similar Compounds

- Clotrimazole

- Miconazole

- Econazole

- Ketoconazole

Comparison

Butoconazole nitrate is unique in its high efficacy against Candida albicans and its ability to be used in a single-dose treatment regimen. Unlike some other imidazole derivatives, it has a higher absorption rate and longer duration of action, making it more effective in treating fungal infections .

Properties

CAS No. |

151909-75-0 |

|---|---|

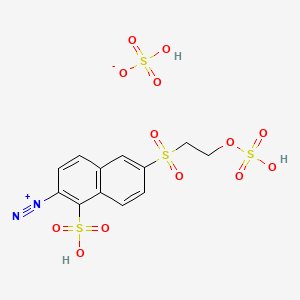

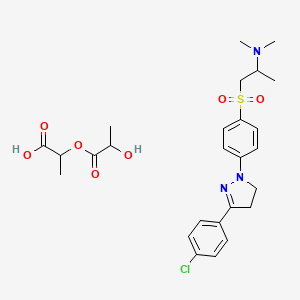

Molecular Formula |

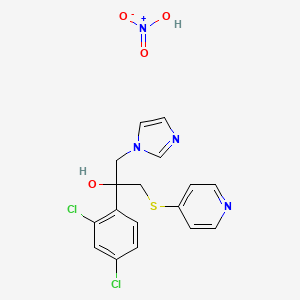

C19H18Cl3N3O3S |

Molecular Weight |

474.8 g/mol |

IUPAC Name |

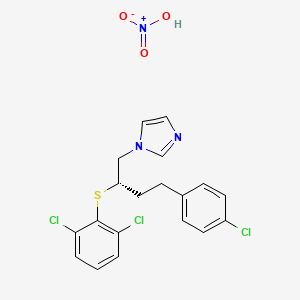

1-[(2S)-4-(4-chlorophenyl)-2-(2,6-dichlorophenyl)sulfanylbutyl]imidazole;nitric acid |

InChI |

InChI=1S/C19H17Cl3N2S.HNO3/c20-15-7-4-14(5-8-15)6-9-16(12-24-11-10-23-13-24)25-19-17(21)2-1-3-18(19)22;2-1(3)4/h1-5,7-8,10-11,13,16H,6,9,12H2;(H,2,3,4)/t16-;/m0./s1 |

InChI Key |

ZHPWRQIPPNZNML-NTISSMGPSA-N |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)S[C@@H](CCC2=CC=C(C=C2)Cl)CN3C=CN=C3)Cl.[N+](=O)(O)[O-] |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)SC(CCC2=CC=C(C=C2)Cl)CN3C=CN=C3)Cl.[N+](=O)(O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,5S,6R,7R)-7-chloro-5-methyl-2-azabicyclo[4.1.0]hept-2-en-3-amine](/img/structure/B12743189.png)